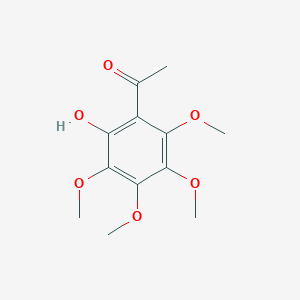
1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one
Descripción general
Descripción
1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H16O6. It is characterized by the presence of a hydroxy group and four methoxy groups attached to a phenyl ring, along with an ethanone group.
Mecanismo De Acción
Target of Action
It is known that phenolic compounds, such as 2-hydroxyl-tetramethoxy-acetophenone, have diverse chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . These properties suggest that the compound could interact with a variety of biological targets.
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, including antioxidant activity, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . These interactions can lead to various changes in the target molecules and their functions.
Biochemical Pathways
Phenolic compounds are known to influence a wide range of biochemical pathways due to their diverse chemical properties . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Given the diverse chemical properties of phenolic compounds, it is likely that the compound could have a wide range of effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
2-Hydroxyl-tetramethoxy-acetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The hydroxyl group in 2-Hydroxyl-tetramethoxy-acetophenone can form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and stability .
Cellular Effects
2-Hydroxyl-tetramethoxy-acetophenone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Additionally, 2-Hydroxyl-tetramethoxy-acetophenone can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyl-tetramethoxy-acetophenone involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, 2-Hydroxyl-tetramethoxy-acetophenone can inhibit the activity of certain oxidases by binding to their active sites, preventing substrate access. This compound can also influence gene expression by interacting with transcription factors and modifying their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyl-tetramethoxy-acetophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Hydroxyl-tetramethoxy-acetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to 2-Hydroxyl-tetramethoxy-acetophenone can result in alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Hydroxyl-tetramethoxy-acetophenone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, 2-Hydroxyl-tetramethoxy-acetophenone can cause toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2-Hydroxyl-tetramethoxy-acetophenone is involved in several metabolic pathways. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate. These reactions are catalyzed by enzymes such as cytochrome P450 and sulfotransferases. The metabolic pathways of 2-Hydroxyl-tetramethoxy-acetophenone can influence its bioavailability and biological activity .
Transport and Distribution
Within cells and tissues, 2-Hydroxyl-tetramethoxy-acetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 2-Hydroxyl-tetramethoxy-acetophenone can affect its localization and activity within cells .
Subcellular Localization
The subcellular localization of 2-Hydroxyl-tetramethoxy-acetophenone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Hydroxyl-tetramethoxy-acetophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one typically involves the reaction of 2-hydroxy-3,4,5,6-tetramethoxybenzaldehyde with an appropriate acetylating agent under controlled conditions. Common reagents used in this synthesis include acetic anhydride and a catalyst such as pyridine. The reaction is usually carried out at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed:
- Oxidation of the hydroxy group leads to the formation of 1-(2-oxo-3,4,5,6-tetramethoxyphenyl)ethan-1-one.
- Reduction of the ethanone group results in 1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanol.
- Substitution reactions yield various derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Comparación Con Compuestos Similares
- 1-(2-Hydroxy-3,4,5-trimethoxyphenyl)ethan-1-one
- 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)propan-1-one
- 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)butan-1-one
Uniqueness: 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)ethan-1-one is unique due to the presence of four methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Propiedades
IUPAC Name |
1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-6(13)7-8(14)10(16-3)12(18-5)11(17-4)9(7)15-2/h14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLANCZONPAGXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1OC)OC)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



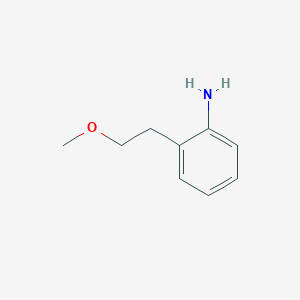
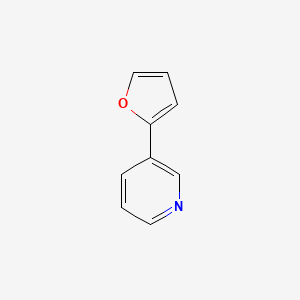
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3124113.png)
![(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid](/img/structure/B3124114.png)
![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124134.png)
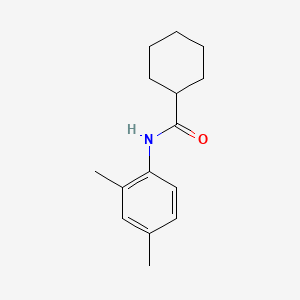
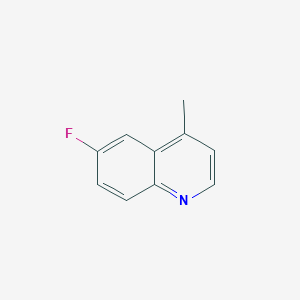

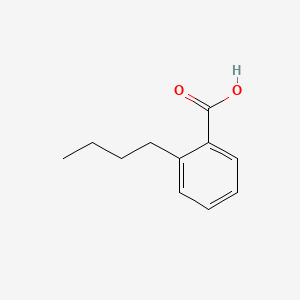
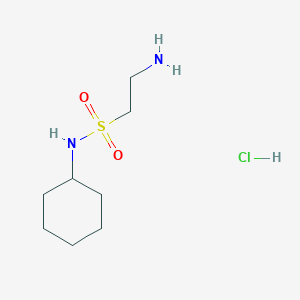
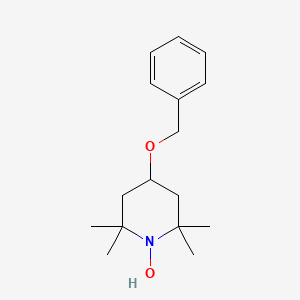
![2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B3124190.png)
